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Compound of Interest

(3-Methyloxetan-3-
Compound Name:
yl)methanamine

Cat. No.: B121042

CAS Number: 153209-97-3

This technical guide provides a comprehensive overview of (3-Methyloxetan-3-
yl)methanamine, a valuable building block for researchers, scientists, and drug development
professionals. The document details its chemical and physical properties, spectroscopic data,
synthesis protocols, and its significant applications in medicinal chemistry.

Chemical and Physical Properties

(3-Methyloxetan-3-yl)methanamine, with the CAS number 153209-97-3, is a colorless to light
yellow liquid. It is a useful synthetic intermediate characterized by a substituted oxetane ring, a
structural motif of increasing importance in drug discovery. The key physicochemical properties
are summarized in the table below.
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Property Value Reference
CAS Number 153209-97-3 [1]
Molecular Formula CsH1:NO [1]
Molecular Weight 101.15 g/mol [1]
Boiling Point 134.473 °C at 760 mmHg [2]
Density 0.962 g/mL [2]
Flash Point 35.528 °C [2]
Refractive Index 1.45 [2]

Colorless to Light yellow clear

Appearance o
liquid

SMILES CC1l(CN)COC1 [3]
1S/C5H11NO/c1-5(2-6)3-7-4-

InChl [3]

5/h2-4,6H2,1H3

Spectroscopic Data

The structural confirmation of (3-Methyloxetan-3-yl)methanamine relies on standard
spectroscopic techniques. While a publicly available, dedicated full spectrum for this specific
compound is not readily available from all vendors, the expected spectral characteristics can be
predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to show signals for the methyl group
(singlet), the methylene protons of the aminomethyl group (singlet), and the methylene
protons of the oxetane ring (two distinct signals, likely doublets, due to geminal coupling).
The chemical shifts will be influenced by the adjacent heteroatoms (oxygen and nitrogen).
For primary amines, the N-H protons can sometimes be observed as a broad singlet, and
their chemical shift can be concentration-dependent. In some cases, proton exchange can
lead to the absence of splitting between the N-H protons and adjacent C-H protons.[4]
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e 13C NMR: The carbon NMR spectrum should display distinct signals for the quaternary
carbon of the oxetane ring, the methyl carbon, the aminomethyl carbon, and the two
equivalent methylene carbons of the oxetane ring. The chemical shifts will be in the typical
regions for aliphatic carbons attached to oxygen and nitrogen.[5]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional

groups:

e N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm™1,
corresponding to symmetric and asymmetric stretching vibrations.

e C-H stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm~1
region.

» N-H bending: A bending vibration for the primary amine group is expected around 1590-1650

cm™i,

e C-O-C stretching: A strong, characteristic band for the ether linkage of the oxetane ring
should be present in the 1000-1250 cm~1 region.

Mass Spectrometry (MS):

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M+) at
m/z 101. The fragmentation pattern would likely involve the loss of the aminomethyl group,
cleavage of the oxetane ring, and other characteristic fragmentations of aliphatic amines and
ethers. The presence of a nitrogen atom will result in an odd molecular weight, consistent with
the nitrogen rule.

Synthesis of (3-Methyloxetan-3-yl)methanamine

Several synthetic routes to (3-Methyloxetan-3-yl)methanamine have been reported, primarily
in the patent literature. Two common strategies involve starting from either 3-(chloromethyl)-3-
methyloxetane or (3-methyloxetan-3-yl)methanol.
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Experimental Protocol: Synthesis from 3-
(chloromethyl)-3-methyloxetane

This method involves the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia.[6]
Materials:

e 3-(chloromethyl)-3-methyloxetane

e Liquid ammonia

e High-pressure reactor

Procedure:

Charge a high-pressure reactor with 3-(chloromethyl)-3-methyloxetane.
» Cool the reactor and carefully introduce a stoichiometric excess of liquid ammonia.

o Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction
temperature (specific temperature and pressure conditions may vary and require
optimization).

» Maintain the reaction mixture at temperature with stirring for a sufficient time to ensure
complete conversion.

» After cooling the reactor to a safe temperature, carefully vent the excess ammonia.

e The crude product can be purified by distillation under reduced pressure to yield (3-
Methyloxetan-3-yl)methanamine.

Experimental Protocol: Synthesis from (3-methyloxetan-
3-yl)methanol

This two-step procedure involves the conversion of the starting alcohol to a sulfonate ester,
followed by nucleophilic substitution with ammonia.[6]

Step 1: Synthesis of (3-methyloxetan-3-yl)methyl sulfonate
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Materials:

(3-methyloxetan-3-yl)methanol
Methanesulfonyl chloride or p-toluenesulfonyl chloride
Triethylamine or pyridine

Anhydrous dichloromethane or other suitable aprotic solvent

Procedure:

Dissolve (3-methyloxetan-3-yl)methanol in the anhydrous solvent in a flask equipped with a
stirrer and under an inert atmosphere.

Cool the solution in an ice bath.
Add the base (e.qg., triethylamine) to the solution.
Slowly add the sulfonyl chloride dropwise, maintaining the temperature below 5 °C.

Allow the reaction to stir at low temperature for a specified time, then warm to room
temperature and continue stirring until the reaction is complete (monitored by TLC or LC-
MS).

Quench the reaction with water and extract the product with a suitable organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude sulfonate ester, which may be used in the next
step without further purification.

Step 2: Amination of (3-methyloxetan-3-yl)methyl sulfonate

Materials:

o (3-methyloxetan-3-yl)methyl sulfonate

e Aqueous or alcoholic ammonia solution
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Procedure:
o Dissolve the crude sulfonate ester in a suitable solvent (e.g., methanol or THF).
o Add a concentrated solution of ammonia.

o Heat the mixture in a sealed vessel to the required temperature and for a duration
determined by reaction monitoring.

 After cooling, remove the solvent under reduced pressure.

e The resulting residue can be purified by distillation or chromatography to afford (3-
Methyloxetan-3-yl)methanamine.

Applications in Drug Discovery and Medicinal
Chemistry

The primary utility of (3-Methyloxetan-3-yl)methanamine lies in its application as a structural

motif in drug design. The 3,3-disubstituted oxetane core is a well-regarded bioisostere for gem-
dimethyl and carbonyl groups. This substitution can confer several advantageous properties to
a drug candidate.
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Caption: Potential modulation of GPCR and kinase signaling pathways by oxetane-containing
molecules.

This diagram illustrates how small molecules incorporating the oxetane motif, such as
derivatives of (3-Methyloxetan-3-yl)methanamine, can be designed to interact with key drug
targets like GPCRs and kinases, thereby influencing downstream cellular responses. The
unique properties of the oxetane ring can be leveraged to achieve desired potency, selectivity,
and pharmacokinetic profiles.

Safety Information

(3-Methyloxetan-3-yl)methanamine is classified as a flammable liquid and is harmful if
swallowed. Appropriate personal protective equipment, including gloves, protective clothing,
and eye/face protection, should be worn when handling this chemical. It should be stored in a
well-ventilated place and kept cool. [2]For detailed safety information, refer to the Safety Data
Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121042#3-methyloxetan-3-yl-methanamine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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